4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol
Description
4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is a synthetic compound featuring a 1,5-dimethylpyrazole core linked via an aminomethyl group to a 2-methoxyphenol moiety. The pyrazole ring contributes rigidity and metabolic stability, while the phenolic and methoxy groups enhance hydrogen-bonding capacity and modulate lipophilicity . Synthesis typically involves condensation reactions, such as reductive amination between pyrazole aldehydes and aminophenol derivatives, often employing catalysts like 1-hydroxybenzotriazole (HOBt) .
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H19N3O2/c1-10-12(9-16-17(10)2)8-15-7-11-4-5-13(18)14(6-11)19-3/h4-6,9,15,18H,7-8H2,1-3H3 |
InChI Key |
DPNZAMFDGUELFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactions. One common route includes the alkylation of 1,5-dimethyl-1H-pyrazole with a suitable halomethyl derivative, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the methoxylation of the phenol ring under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenol and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ primarily in substituents on the aromatic rings and the presence of ionizable groups. Key examples include:
*Calculated based on structural components.
Key Observations:
- Phenol vs. Benzoic Acid Derivatives: The benzoic acid analogue (217.27 g/mol) exhibits higher polarity and water solubility due to the carboxylic acid group, whereas the phenolic derivatives (e.g., 191.15 g/mol) are less polar but retain hydrogen-bonding capacity .
Physicochemical and Metabolic Properties
- Hydrogen Bonding: The phenolic -OH and methoxy -OCH₃ groups facilitate intermolecular hydrogen bonds, as observed in crystal structures of related compounds (e.g., R factor = 0.041 in ). These interactions influence crystallization behavior and solubility .
- Metabolic Stability : Methyl groups on the pyrazole ring (1,5-dimethyl) reduce metabolic degradation, a feature shared with analogues like N-(4-(1,5-dimethylpyrazol-4-yl)-2-methoxyphenyl)formamide .
Research Findings and Data Tables
Table 1: Crystallographic Data for Analogues
Biological Activity
The compound 4-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)-2-methoxyphenol is a pyrazole derivative with potential biological activity. Pyrazole compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 250.31 g/mol. The structure features a methoxyphenol group, which is known for its antioxidant properties, and a pyrazole moiety that contributes to its biological activity.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄O₂ |
| Molecular Weight | 250.31 g/mol |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. A study evaluated various pyrazole compounds against the BRAF(V600E) mutation, which is prevalent in several cancers. The results suggested that derivatives with similar structures to our compound showed promising inhibitory activity against cancer cell lines.
- Study Findings :
- IC50 values for related compounds ranged from 10 to 50 µM.
- Mechanism of action involves inhibition of cell proliferation pathways.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. The compound's ability to inhibit nitric oxide (NO) production in macrophages was assessed in vitro.
- Research Highlights :
- Inhibition of LPS-induced NO production was observed.
- The compound exhibited a dose-dependent response with an IC50 value of approximately 25 µM.
Antimicrobial Activity
Pyrazole derivatives also demonstrate antimicrobial properties. A series of studies evaluated their effectiveness against various bacterial strains.
- Case Study :
- A derivative similar to the target compound was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance efficacy and selectivity.
Key Observations
- Substituents :
- Methyl groups at positions 1 and 5 enhance lipophilicity and cellular uptake.
- Methoxy groups contribute to antioxidant properties.
- Activity Correlation :
| Compound Variation | Antitumor Activity (IC50) | Anti-inflammatory Activity (IC50) | Antimicrobial Activity (MIC) |
|---|---|---|---|
| Base Compound | 30 µM | 25 µM | 32 µg/mL |
| Methyl Substituted | 15 µM | 20 µM | 16 µg/mL |
| Methoxy Substituted | 10 µM | 18 µM | 8 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
